N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline
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Overview
Description
- It falls within the class of opioid analgesics and has been monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as a new psychoactive substance since 2019 .
- Isotonitazene has gained attention due to its potent analgesic properties and potential for misuse.
N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline: , is a synthetic compound.
Preparation Methods
- The synthetic routes to isotonitazene involve the condensation of N,N-diethyl-4-aminobenzaldehyde with 1-phenyl-1H-tetrazol-5-amine .
- Industrial production methods are not widely documented, but laboratory-scale synthesis typically employs reagents such as acetic acid , sodium acetate , and acetic anhydride under reflux conditions .
Chemical Reactions Analysis
- Isotonitazene can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , sodium borohydride , and acids .
- Major products formed from these reactions include derivatives of the parent compound.
Scientific Research Applications
- In chemistry , isotonitazene serves as a model compound for studying opioid receptor interactions and ligand-receptor binding.
- In biology , it aids in understanding opioid receptor signaling pathways and their impact on cellular processes.
- In medicine , research focuses on its analgesic properties and potential therapeutic applications.
- In industry , isotonitazene may have applications in pharmaceutical development.
Mechanism of Action
- Isotonitazene exerts its effects primarily through binding to opioid receptors (e.g., μ-opioid receptors).
- Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Isotonitazene’s uniqueness lies in its structural features, combining a tetrazole ring with an aniline moiety.
- Similar compounds include other synthetic opioids, such as fentanyl derivatives and carfentanil .
Properties
Molecular Formula |
C18H21N7 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N7/c1-3-24(4-2)16-12-10-15(11-13-16)14-19-20-18-21-22-23-25(18)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,20,21,23)/b19-14+ |
InChI Key |
VYMSQFMLRIREAP-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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